N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms at positions 5 and 5’ of the thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and hydrazine derivatives under acidic or basic conditions.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole: The parent compound without the isopropyl groups.
N~5~,N~5~-di(ethyl)-1,2,3-thiadiazole-4,5-diamine: Similar structure with ethyl groups instead of isopropyl groups.
N~5~,N~5~-di(methyl)-1,2,3-thiadiazole-4,5-diamine: Similar structure with methyl groups instead of isopropyl groups.
Uniqueness
“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” is unique due to the presence of isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties compared to other thiadiazole derivatives.
Eigenschaften
Molekularformel |
C8H16N4S |
---|---|
Molekulargewicht |
200.31 g/mol |
IUPAC-Name |
5-N,5-N-di(propan-2-yl)thiadiazole-4,5-diamine |
InChI |
InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-7(9)10-11-13-8/h5-6H,9H2,1-4H3 |
InChI-Schlüssel |
KWGJRPVLGSHRMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C(N=NS1)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.